(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine
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Overview
Description
(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine ring system, which is further substituted with an ethyl group linked to a dimethylamine moiety. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, THF) are used.
Major Products Formed
Substitution: Formation of substituted pyrrolopyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Coupling: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or signaling pathways, depending on its structural modifications and the biological context . For example, derivatives of this compound have been shown to inhibit protein kinases, which play crucial roles in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: A precursor in the synthesis of (2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine.
5-Bromo-7-azaindole: Another brominated pyrrolopyridine derivative with similar reactivity.
1H-pyrrolo[2,3-b]pyridine derivatives: A class of compounds with varying substituents at different positions on the pyrrolopyridine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamine moiety enhances its solubility and reactivity, making it a versatile intermediate for further functionalization and application in various fields .
Properties
CAS No. |
1638768-00-9 |
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Molecular Formula |
C11H14BrN3 |
Molecular Weight |
268.15 g/mol |
IUPAC Name |
2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H14BrN3/c1-15(2)4-3-8-6-13-11-10(8)5-9(12)7-14-11/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
JHIAJCQJXXSKKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=N2)Br |
Origin of Product |
United States |
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